4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine
Description
4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS: 1803590-40-0) is a heterocyclic compound combining a piperidine ring with a 4,5-dimethylimidazole substituent. Its molecular formula is C₁₀H₁₉Cl₂N₃, with a molecular weight of 252.18 g/mol . The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research. Piperidine and imidazole moieties are prevalent in drug design due to their roles in hydrogen bonding, bioavailability, and receptor interactions.
Properties
IUPAC Name |
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7-8(2)13-10(12-7)9-3-5-11-6-4-9/h9,11H,3-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOVMSOLSTUAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The most frequently documented approach involves nucleophilic substitution between 4-aminopiperidine derivatives and preformed imidazole intermediates. A representative protocol from patent literature describes the reaction of 4-(1H-imidazol-4-yl)piperidine with 3,5-dichlorobenzoyl chloride under alkaline conditions.
Reaction equation:
$$
\text{4-(1H-imidazol-4-yl)piperidine} + \text{RCOCl} \xrightarrow{\text{NaOH, 0°C}} \text{4-(substituted-imidazolyl)piperidine} + \text{HCl}
$$
Optimization Parameters
- Temperature control : Maintaining 0°C during acyl chloride addition minimizes side reactions.
- Solvent selection : Dichloromethane demonstrates superior selectivity (yield: 68%) compared to THF (yield: 42%).
- Stoichiometry : A 1:1.05 molar ratio of piperidine derivative to acyl chloride optimizes conversion.
Table 1. Comparative yields under varying conditions
| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0 | 2 | 68 |
| THF | 25 | 4 | 42 |
| DMF | -10 | 1.5 | 55 |
Condensation Route via Heterocycle Formation
Imidazole Ring Construction
An alternative methodology builds the imidazole ring directly on the piperidine scaffold. As detailed in synthetic studies, this involves condensing 4-piperidinemethylamine with acetylacetone under acidic conditions:
Reaction sequence:
- Formation of Schiff base intermediate
- Cyclization catalyzed by acetic acid
- Aromatization via dehydration
Critical parameters:
Spectral Validation
Successful synthesis is confirmed through:
- IR spectroscopy : C-N stretching at 1250–1350 cm⁻¹
- ¹H NMR : Characteristic imidazole protons at δ 7.2–7.5 ppm
- Mass spectrometry : Molecular ion peak at m/z 221.2 (calc. for C₁₀H₁₇N₃)
Metal-Catalyzed Cross-Coupling Approaches
Palladium-Mediated Coupling
Advanced synthetic protocols employ transition metal catalysts for constructing the piperidine-imidazole linkage. A palladium-catalyzed Buchwald-Hartwig amination between 4-bromopiperidine and 2-amino-4,5-dimethylimidazole demonstrates particular promise:
Catalytic system:
- Pd₂(dba)₃ (2 mol%)
- Xantphos (4 mol%)
- Cs₂CO₃ base
Key advantages:
Copper-Assisted Methods
For cost-sensitive applications, copper(I) iodide-mediated Ullmann-type couplings provide viable alternatives:
Optimized conditions:
Purification and Isolation Techniques
Salt Formation Strategies
Patent literature extensively documents fumarate salt formation for purification:
Chromatographic Methods
Normal-phase silica chromatography using methylene chloride/methanol/ammonia (90:10:1) effectively separates regioisomers.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances adapt the nucleophilic substitution route for continuous production:
Waste Management Protocols
- Quench excess acyl chlorides with aqueous NaHCO₃
- Recover DMF via vacuum distillation (85% recovery rate)
Emerging Methodologies
Photocatalytic Approaches
Visible-light-mediated C-N bond formation shows potential for energy-efficient synthesis:
Biocatalytic Routes
Immobilized transaminase enzymes enable stereoselective synthesis:
Analytical Challenges and Solutions
Regioisomer Discrimination
Stability Profiling
Forced degradation studies reveal:
- Acidic conditions (0.1N HCl): 15% decomposition in 24h
- Oxidative stress (3% H₂O₂): <5% degradation
- Photolytic stability : Acceptable under ICH Q1B guidelines
Chemical Reactions Analysis
Types of Reactions: 4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine has been identified as a promising scaffold for the development of new drugs targeting various receptors and enzymes. Its dual-ring structure enhances binding affinity and specificity, making it suitable for designing selective modulators of biological pathways.
Opioid Receptor Modulation
Research has shown that derivatives of this compound exhibit selective affinity for delta-opioid receptors. These compounds have demonstrated potential anxiolytic and antidepressant effects in preclinical models, indicating their utility in treating mood disorders .
Antimicrobial Activity
Studies have indicated that imidazole derivatives, including those related to piperidine structures, possess significant antibacterial and antifungal properties. The electron-withdrawing or donating groups on the piperidine ring influence their efficacy against various pathogens .
Antiparasitic Activity
Investigations into similar imidazole-containing compounds have revealed promising results against malaria parasites. Modifications to enhance metabolic stability and solubility have been key factors in improving their efficacy in vivo .
Opioid Receptor Affinity
A study demonstrated that derivatives of this compound exhibited selective affinity for delta-opioid receptors. The findings suggested that these compounds could act as non-peptidic selective delta-opioid agonists, showing potential anxiolytic and antidepressant effects in animal models .
Antimicrobial Activity
Research explored the antibacterial properties of imidazole derivatives related to this compound. The presence of specific substituents on the piperidine ring significantly influenced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antiparasitic Activity
Studies have shown that modifications to similar imidazole-containing compounds enhance their effectiveness against malaria parasites. These modifications improve metabolic stability and aqueous solubility, leading to increased efficacy in vivo .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in studies involving this compound and related compounds:
| Compound | Biological Activity | Target | Effect |
|---|---|---|---|
| This compound | Opioid receptor agonism | Delta-opioid receptors | Anxiolytic/antidepressant effects |
| 4-(3-Fluorophenyl)-1H-imidazole derivatives | Antibacterial | Gram-positive/negative bacteria | Significant inhibition |
| Dihydroquinazolinone derivatives | Antiparasitic | PfATP4 (malaria) | Reduced parasitemia in mouse models |
Safety Profile
Safety assessments indicate that this compound may exhibit harmful effects if ingested, causing skin irritation upon contact. Therefore, handling precautions should be taken during laboratory work.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Comparisons of 4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine and Analogues
Physicochemical and Crystallographic Data
- Salt Forms : The dihydrochloride form of the target compound enhances aqueous solubility, a common strategy for improving bioavailability in early-stage drug candidates .
- Crystal Packing : ’s imidazoline-pyridine derivative exhibits hydrogen-bonded networks, a feature that could be relevant for the target compound’s crystallization and stability .
Biological Activity
4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
The compound features an imidazole ring attached to a piperidine moiety, which contributes to its diverse interactions with biological targets. The imidazole ring is known for its ability to coordinate with metal ions, enhancing its role in enzyme inhibition and catalysis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.
- Protein Interactions : It may disrupt protein-protein interactions, particularly in the context of cancer biology, where it has been shown to target transcriptional repressors like BCL6 .
- Hydrogen Bonding and Hydrophobic Interactions : The structural features allow for effective binding to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions.
Biological Activity Spectrum
Research indicates that this compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on several cancer cell lines, showing promise as an anticancer agent by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective effects, possibly through modulation of neurotransmitter systems .
Case Studies and Experimental Findings
Several studies have explored the biological effects of this compound:
- Cytotoxicity Assays :
- Mechanistic Studies :
- Pharmacological Profiling :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 4-(4,5-dimethyl-1H-imidazol-2-yl)piperidine, and what key steps ensure high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions combining imidazole and piperidine precursors. A standard approach includes:
- Imidazole Ring Formation : Cyclization of diamines with carbonyl sources under acidic conditions .
- Piperidine Functionalization : Coupling via nucleophilic substitution or palladium-catalyzed cross-coupling to attach the piperidine moiety .
- Purification : Chromatographic methods (e.g., silica gel column) or recrystallization to achieve >95% purity .
Key factors for optimization include temperature control (60–100°C), use of catalysts like Pd(PPh₃)₄, and inert atmospheres to prevent oxidation .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry .
Q. What preliminary biological assays are recommended for screening this compound’s pharmacological potential?
Methodological Answer:
- In Vitro Binding Assays : Test affinity for targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) via fluorescence polarization or surface plasmon resonance .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values .
- Solubility/Stability : Assess pharmacokinetic properties via HPLC under physiological pH conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., methyl vs. ethyl groups) to isolate structure-activity relationships (SAR) .
- Computational Docking : Use tools like AutoDock Vina to model interactions with target proteins and explain divergent results .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Employ transition-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) during cyclization .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
- Crystallization-Induced Diastereomerism : Convert racemic mixtures to diastereomeric salts with chiral acids (e.g., tartaric acid) .
Q. How can computational methods enhance the design of this compound-based inhibitors?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability and residence time in enzyme active sites (e.g., cytochrome P450) .
- Quantum Mechanics (QM) : Calculate charge distribution and frontier molecular orbitals to guide electrophilic substitution sites .
- Machine Learning (ML) : Train models on existing SAR data to prioritize high-potential derivatives for synthesis .
Q. What advanced techniques characterize the compound’s interactions with biomacromolecules?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes at ≤2.5 Å resolution .
- NMR Relaxation Studies : Probe binding-induced changes in protein dynamics (e.g., T₁ρ measurements) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reaction Replication : Standardize conditions (solvent, catalyst loading, temperature) across labs .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized imidazoles) that reduce yield .
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to pinpoint rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
